Hydrogenated methyl abietate

Übersicht

Beschreibung

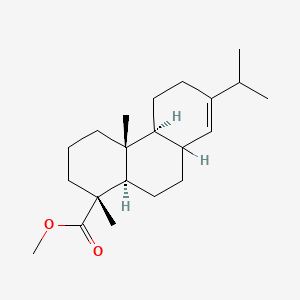

Hydrogenated Methyl Abietate is the methyl ester of abietic acid . It is derived from abietic acid, a resin acid that is a component of tree resin . In cosmetic formulations, it acts as a viscosity regulator, increasing or decreasing the viscosity of the products .

Synthesis Analysis

Hydrogenated Methyl Abietate can be prepared by the hydrogenation of Methyl Abietate . This process involves treating Methyl Abietate with hydrogen in the presence of an active nickel hydrogenation catalyst under suitable temperature and pressure . The Methyl Abietate can be prepared by heating methanol and rosin (abietic acid) at a certain temperature under pressure .

Molecular Structure Analysis

The molecular formula of Methyl Abietate, the precursor to Hydrogenated Methyl Abietate, is C21H32O2 . The molecular weight is 316.4776 .

Chemical Reactions Analysis

The primary chemical reaction involved in the production of Hydrogenated Methyl Abietate is the hydrogenation of Methyl Abietate . This involves the addition of hydrogen to Methyl Abietate in the presence of a nickel hydrogenation catalyst .

Physical And Chemical Properties Analysis

The Safety Data Sheet for Methyl Abietate (hydrogenated) indicates that it is not classified under physical, health, environmental, or OSHA defined hazards . It is recommended for laboratory use only .

Wissenschaftliche Forschungsanwendungen

Application

Hydrogenated Methyl Abietate, the methyl ester of abietic acid (a resin acid, a component of tree resin), is used in cosmetic formulations . It acts as a viscosity regulator, meaning it can increase or decrease the viscosity of cosmetic products .

Method of Application

Adhesives

Application

Hydrogenated Methyl Abietate can be used as an adhesive .

Results or Outcomes

The use of Hydrogenated Methyl Abietate in adhesives can help to improve the bonding strength of the product .

Plasticizer

Application

Hydrogenated Methyl Abietate can be used as a plasticizer .

Method of Application

In this application, it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Results or Outcomes

The use of Hydrogenated Methyl Abietate as a plasticizer can enhance the properties of the plastic, making it more suitable for various applications .

Tackifier

Application

Hydrogenated Methyl Abietate can be used as a tackifier .

Method of Application

As a tackifier, it is used to increase the tack, or stickiness, of a material .

Results or Outcomes

The use of Hydrogenated Methyl Abietate as a tackifier can improve the adhesive properties of a material, making it more effective at bonding with other surfaces .

Polymer Applications

Application

Hydrogenated Methyl Abietate can be used in polymers as a film-forming agent, tackifier, and plasticizer .

Method of Application

In this application, it is incorporated into the polymer during the polymerization process to modify the properties of the resulting polymer .

Results or Outcomes

The use of Hydrogenated Methyl Abietate in polymers can enhance the properties of the polymer, making it more suitable for various applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16?,17-,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARRJGBPDCCAEK-HSLMUJISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate | |

CAS RN |

30968-45-7 | |

| Record name | Methyl dihydroabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030968457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)

![3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol](/img/structure/B1585458.png)